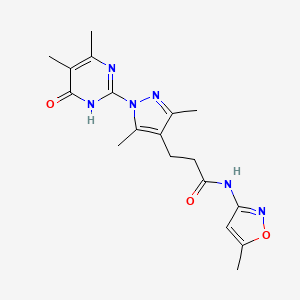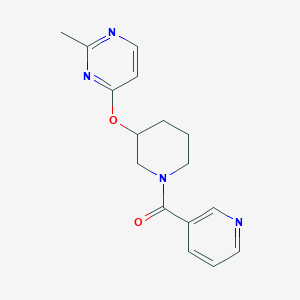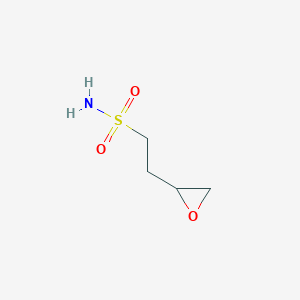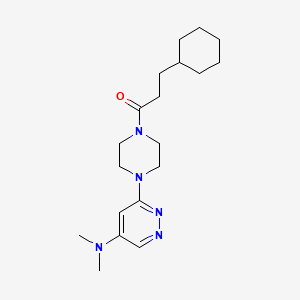
N'-(2,2-dichloroacetyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N’-(2,2-Dichloroacetyl)benzohydrazide is a chemical compound with the molecular formula C9H8Cl2N2O2 . It has a molecular weight of 247.07 g/mol . The compound is available for purchase from various chemical suppliers for use in pharmaceutical testing .
Molecular Structure Analysis
The InChI key for N’-(2,2-dichloroacetyl)benzohydrazide is DOOTWISQOYOCKS-UHFFFAOYSA-N . This key can be used to generate a 3D structure of the molecule for further analysis.Physical And Chemical Properties Analysis
N’-(2,2-dichloroacetyl)benzohydrazide has a molecular weight of 247.07 g/mol . .Scientific Research Applications
Corrosion Inhibition
N'-(2,2-dichloroacetyl)benzohydrazide derivatives, such as hydroxy phenyl hydrazides, have been studied for their role as corrosion inhibitors. These compounds show promising potential in protecting mild steel against corrosion in acidic media, as evidenced by electrochemical and surface analysis techniques. The detailed experimental and theoretical study provides insights into the mechanism of action and the effectiveness of these inhibitors in various conditions (Singh et al., 2021).
Antimicrobial Activity
Some benzohydrazide derivatives have been synthesized and evaluated for their in vitro antifungal activity against phytopathogenic fungi like Botrytis cinerea. Quantitative structure-activity relationship (QSAR) studies helped understand the contribution of different bonds and the influence of substituents on antifungal activity. This research opens avenues for developing new antifungal agents with optimized activity based on the benzohydrazide framework (Reino et al., 2007).
Anticancer Potential
The synthesis and evaluation of benzohydrazide derivatives for their cytotoxic properties against various cancer cell lines have been a significant area of research. These studies have identified compounds with potent inhibitory effects on tumor growth, suggesting the potential use of benzohydrazide derivatives as anticancer agents. The evaluation involves detailed in vitro cytotoxicity assessments, providing a foundation for further research into their mechanism of action and therapeutic applications (Katiyar et al., 2015).
Synthesis and Characterization
Research on benzohydrazide derivatives also encompasses their synthesis and characterization, offering insights into their structural properties and potential applications. For instance, studies involving the green synthesis of these compounds highlight the eco-friendly approaches to obtaining benzohydrazide derivatives, which could be beneficial for various industrial and pharmaceutical applications (Singh et al., 2018).
Enzyme Inhibition
Benzohydrazide derivatives have been investigated for their ability to inhibit specific enzymes, such as urease. These studies provide valuable insights into the potential therapeutic uses of these compounds in treating conditions associated with enzyme dysregulation. The in vitro evaluation of urease inhibitory activity, accompanied by kinetic and in silico studies, offers a comprehensive understanding of how benzohydrazide derivatives interact with enzymes and the potential for developing novel inhibitors (Abbas et al., 2019).
properties
IUPAC Name |
N'-(2,2-dichloroacetyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O2/c10-7(11)9(15)13-12-8(14)6-4-2-1-3-5-6/h1-5,7H,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOTWISQOYOCKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[2H-furo[2,3-b]pyridine-3,2'-oxirane]](/img/structure/B2944441.png)





![(5E)-3-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2944449.png)
![(1'S,4'S)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-one](/img/structure/B2944451.png)



![N,N-Diethyl-1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B2944459.png)